molecular formula C19H42O5Si B8375026 11,11-Dimethoxyundecyltriethoxysilane

11,11-Dimethoxyundecyltriethoxysilane

Cat. No.: B8375026
M. Wt: 378.6 g/mol
InChI Key: LAJPMLLRVZLZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,11-Dimethoxyundecyltriethoxysilane is a silane coupling agent characterized by a long undecyl chain (11 carbons) substituted with two methoxy groups at the terminal position (C11) and triethoxysilyl functionality at the opposite end. The dimethoxy modification likely enhances hydrolytic stability and interfacial compatibility in polymer matrices or surface coatings.

Properties

Molecular Formula

C19H42O5Si

Molecular Weight

378.6 g/mol

IUPAC Name

11,11-dimethoxyundecyl(triethoxy)silane

InChI

InChI=1S/C19H42O5Si/c1-6-22-25(23-7-2,24-8-3)18-16-14-12-10-9-11-13-15-17-19(20-4)21-5/h19H,6-18H2,1-5H3

InChI Key

LAJPMLLRVZLZTO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCCCCC(OC)OC)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Silane Compounds

Functional Group Variations

a. 11-(Aminooxy)undecyltrimethoxysilane (CAS 870482-12-5, C₁₄H₃₃NO₄Si)
  • Structure: Features an aminooxy (-ONH₂) group instead of methoxy groups.
  • Applications: Used in bioconjugation due to its reactivity with carbonyl groups. The aminooxy group enables covalent bonding with biomolecules, making it valuable in biosensor fabrication .
  • Reactivity: Higher polarity and nucleophilicity compared to dimethoxy derivatives, but less hydrolytic stability due to the aminooxy group’s susceptibility to oxidation .
11-Bromoundecyltrimethoxysilane
  • Structure : Substituted with a bromine atom at the terminal position.
  • Applications: Acts as a precursor for further functionalization (e.g., nucleophilic substitution to introduce amines or thiols). Its bromine group facilitates post-synthetic modifications in organic-inorganic hybrid materials .
  • Reactivity : Bromine’s high electronegativity increases the compound’s hydrophobicity but limits direct application in aqueous systems compared to methoxy-substituted analogs .
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane
  • Structure : Contains dual amine groups (primary and secondary) along the chain.
  • Applications : Ideal for adhesion promotion in epoxy resins or polyurethane composites due to strong hydrogen-bonding capability. The amine groups enhance interfacial bonding with polar substrates .
  • Reactivity : Highly basic amines may catalyze premature hydrolysis of ethoxy groups, requiring controlled storage conditions .

Backbone and Alkoxy Group Modifications

a. 11-(2-Methoxyethoxy)undecyltrimethoxysilane (CAS 1384163-86-3)
  • Structure : Incorporates a methoxyethoxy (-OCH₂CH₂OCH₃) side chain.
  • Applications : The ethylene oxide spacer improves solubility in polar solvents and compatibility with hydrophilic surfaces, making it suitable for coatings in medical devices .
  • Reactivity: Ethylene oxide groups reduce steric hindrance during hydrolysis, accelerating silanol formation compared to dimethoxy derivatives .
11,11-Dimethoxyundecyltriethoxysilane (Hypothetical)
  • Inferred Properties: Molecular Formula: Likely C₁₉H₄₂O₅Si (based on substitution of two methoxy groups on C11). Hydrolytic Stability: Dimethoxy groups may slow hydrolysis compared to triethoxy analogs, balancing reactivity and shelf life. Applications: Potential use in hydrophobic coatings or as a crosslinker in silicone-modified polymers.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reactivity Notes
This compound* C₁₉H₄₂O₅Si ~362.6 (estimated) Dimethoxy, triethoxysilyl Hydrophobic coatings, polymer modifiers Moderate hydrolysis, high stability
11-(Aminooxy)undecyltrimethoxysilane C₁₄H₃₃NO₄Si 307.5 Aminooxy, trimethoxysilyl Bioconjugation, biosensors Oxidatively sensitive
11-Bromoundecyltrimethoxysilane C₁₄H₃₁BrO₃Si 355.4 Bromine, trimethoxysilyl Precursor for functionalized materials High hydrophobicity, low aqueous compatibility
11-(2-Methoxyethoxy)undecyltrimethoxysilane C₁₇H₃₈O₅Si 350.6 Methoxyethoxy, trimethoxysilyl Medical coatings, hydrophilic surfaces Fast hydrolysis, good solubility
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane C₁₈H₄₁N₂O₃Si 377.6 Dual amines, trimethoxysilyl Epoxy/polyurethane adhesives Prone to premature hydrolysis

*Hypothetical structure inferred from analogs.

Research Findings and Industrial Relevance

  • Thermal Stability: Methoxy-substituted silanes (e.g., dimethoxy or methoxyethoxy) exhibit superior thermal stability compared to amine- or bromine-substituted analogs, as noted in studies on silane-modified nanoparticles .
  • Hydrolysis Kinetics : Ethoxy groups hydrolyze slower than methoxy groups, but dimethoxy substitution balances reactivity for controlled crosslinking in coatings .

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